molecular formula C17H16N2O B5942282 1-[3'-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol

1-[3'-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol

Cat. No.: B5942282
M. Wt: 264.32 g/mol
InChI Key: KVCZJIAMSXVKBB-UHFFFAOYSA-N
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Description

1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol is a compound that features a pyrazole ring attached to a biphenyl structure, with an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol typically involves the formation of the pyrazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring, which is then coupled with a biphenyl derivative under suitable conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce a variety of functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-(4-(1H-pyrazol-1-yl)phenyl)ethanol
  • 1-(3-(1H-pyrazol-1-yl)phenyl)ethanol
  • 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol

Uniqueness: 1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the biphenyl structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[4-(3-pyrazol-1-ylphenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-13(20)14-6-8-15(9-7-14)16-4-2-5-17(12-16)19-11-3-10-18-19/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCZJIAMSXVKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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